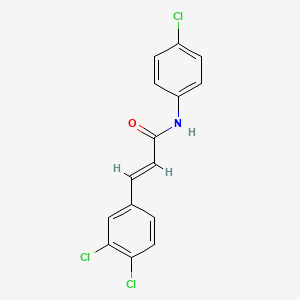
N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide, also known as DCDAA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DCDAA belongs to the class of acrylamide derivatives and is synthesized through a multi-step process involving the reaction of 4-chloroaniline and 3,4-dichlorobenzaldehyde.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide involves the inhibition of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune response. N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been found to inhibit the activation of NF-kB by preventing the phosphorylation and degradation of its inhibitor, IkB. This leads to the suppression of pro-inflammatory cytokine production and the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide as a research tool is its specificity for the NF-kB signaling pathway, making it a useful tool for investigating the role of NF-kB in various diseases. However, one limitation of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
Future research on N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide could focus on investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies could investigate the potential toxicity and safety of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of novel derivatives and analogs of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide could lead to the discovery of more potent and selective compounds with therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide involves several steps, starting with the reaction of 4-chloroaniline and 3,4-dichlorobenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a second reaction with acryloyl chloride to form the final product, N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide. The synthesis of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Several studies have investigated the mechanism of action of N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide and its biochemical and physiological effects. N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylamide has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-3-5-12(6-4-11)19-15(20)8-2-10-1-7-13(17)14(18)9-10/h1-9H,(H,19,20)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIIICMRPNBHGT-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5833367.png)
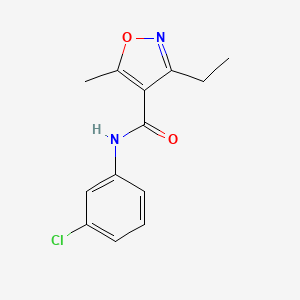
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5833381.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5833386.png)
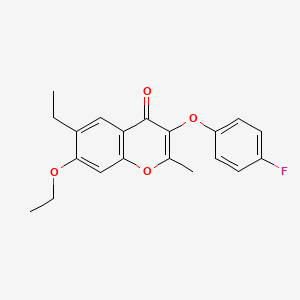
![N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)
![2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5833408.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)
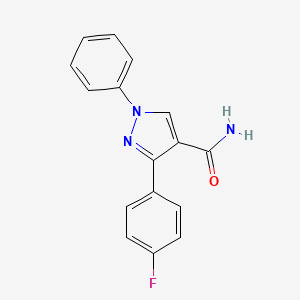
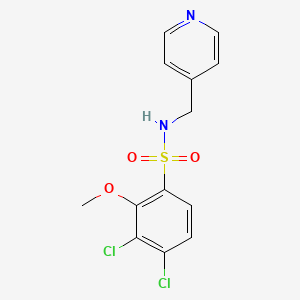
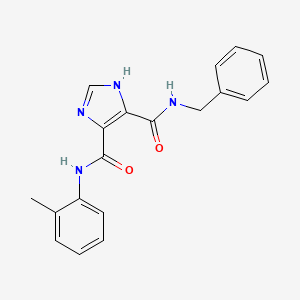
![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)